molecular formula C6H8ClN3O B2892307 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one CAS No. 41217-92-9

3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one

Cat. No.: B2892307
CAS No.: 41217-92-9
M. Wt: 173.6
InChI Key: NXJXVVNONLEECU-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one is a heterocyclic compound with a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

    Material Science: It can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one:

    1-Methyl-6-(methylamino)-1,4-dihydropyridazin-4-one: Lacks the chloro group, which may affect its reactivity and applications.

    3-Chloro-1-methyl-1,4-dihydropyridazin-4-one: Lacks the methylamino group, which may influence its biological activity.

Uniqueness

The presence of both the chloro and methylamino groups in this compound contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-chloro-1-methyl-6-(methylamino)pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-5-3-4(11)6(7)9-10(5)2/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJXVVNONLEECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C(=NN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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